REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[CH2:4].CC(C)[C:7](=[O:9])[CH3:8].[OH-].[K+].O.[C:14]1(C)[CH:19]=CC=C[CH:15]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:2][C:3]([CH3:4])([C:7](=[O:9])[CH3:8])[CH2:19][CH:14]=[CH2:15] |f:2.3,6.7|
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During this addition the reaction temperature
|
Type
|
CUSTOM
|
Details
|
is kept below 30° C
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled through a packed column at ambient pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=C)(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |